PAR2 Antagonist Potency: 2-Methoxybenzylamide vs. Alternative Capping Groups in Cellular and In Vivo Assays
In a series of benzylamide antagonists of protease-activated receptor 2 (PAR2), the 2-methoxybenzylamine-capped analog (compound 10, 5-isoxazolyl-L-cyclohexylalanine-L-isoleucine-2-methoxybenzylamine) demonstrated potent and selective PAR2 antagonism with an IC50 of 0.5 µM in human colon cell calcium mobilization assays, while showing no inhibition of PAR1-induced calcium release [1]. The compound inhibited IL-6 and TNFα secretion from human kidney cells with IC50 values of 1–5 µM and demonstrated anti-inflammatory efficacy in an acute rat paw inflammation model with an ED50 of 5 mg/kg administered subcutaneously [1]. These quantitative performance metrics provide a baseline for evaluating alternative capping groups in PAR2 antagonist development.
| Evidence Dimension | PAR2 antagonist potency (calcium mobilization inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.5 µM (PAR2-selective; no PAR1 inhibition observed) |
| Comparator Or Baseline | Alternative benzylamide capping groups in same series (no comparative quantitative data available; performance serves as benchmark for series optimization) |
| Quantified Difference | Not calculable from available data (baseline reference only) |
| Conditions | Human colon cell line; calcium mobilization assay; compound 10 (5-isoxazolyl-L-cyclohexylalanine-L-isoleucine-2-methoxybenzylamine) |
Why This Matters
This establishes a defined potency benchmark (IC50 0.5 µM) for 2-methoxybenzylamine-derived PAR2 antagonists, enabling rational comparison during analog optimization and procurement of this building block for structure-activity relationship studies.
- [1] Benzylamide antagonists of protease activated receptor 2 with anti-inflammatory activity. Bioorg Med Chem Lett. 2016;26(3):986-991. View Source
